molecular formula C8H4ClNO2 B1600552 3-Chloro-2H-benzo[b][1,4]oxazin-2-one CAS No. 27383-81-9

3-Chloro-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B1600552
CAS No.: 27383-81-9
M. Wt: 181.57 g/mol
InChI Key: FLFBJLVWUWOFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2H-benzo[b][1,4]oxazin-2-one is a derivative of benzo[b][1,4]oxazin-3(4H)-ones . These compounds are known for their diverse biological activities, including antimicrobial activity against Gram-positive and Gram-negative bacteria . They are synthesized via Smiles rearrangement .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction via Smiles rearrangement . This method is different from all existing methods and allows the generation of large combinatorial chemical libraries of benzo[b][1,4]oxazin-3(4H)-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a chlorine atom, and a 1,4-oxazin-2-one group .


Chemical Reactions Analysis

The chemical reactions involving this compound include a microwave-assisted, palladium-catalyzed regioselective halogenation . The reaction utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Scientific Research Applications

Corrosion Inhibition

3-Chloro-2H-benzo[b][1,4]oxazin-2-one derivatives have been studied for their corrosion inhibition properties. For instance, derivatives like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one have shown significant inhibition efficiency values in protecting mild steel in hydrochloric acid solutions, with the efficiency depending on the nitrogen content in the inhibitor, concentration, and molecular weight (Kadhim et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of benzo[b][1,4]oxazin-3(4H)-one derivatives have demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria, with certain derivatives showing significant potency. The presence of fluorine atoms in these compounds has been identified as a key factor enhancing their antimicrobial properties, suggesting a pathway for designing further antimicrobial agents (Fang et al., 2011).

Synthetic Methodologies

This compound serves as a precursor in the synthesis of various organic compounds. For example, it has been used in one-pot synthesis processes for the construction of multisubstituted 2-hydroxy-benzo[b][1,4]oxazins, showcasing the compound's role in facilitating efficient synthetic routes under mild conditions (Zhang et al., 2018). Furthermore, its reactions with sodium azide or diazocompounds have led to new substituted 1H-tetrazoles and 1,2,3-triazoles, highlighting its versatility in generating biologically relevant heterocycles (Medaer et al., 1996).

Future Directions

The future directions for research on 3-Chloro-2H-benzo[b][1,4]oxazin-2-one could involve exploring its potential biological activities further, given the known antimicrobial properties of similar compounds . Additionally, the development of new synthesis methods could also be a promising area of research .

Properties

IUPAC Name

3-chloro-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBJLVWUWOFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454615
Record name 3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27383-81-9
Record name 3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27383-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Reactant of Route 2
3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Reactant of Route 3
3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Reactant of Route 4
3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Reactant of Route 6
3-Chloro-2H-benzo[b][1,4]oxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.